3-Chloro-6-phenyl-2-pyridylmethanol
Description
3-Chloro-6-phenyl-2-pyridylmethanol is a pyridine derivative characterized by a chlorine atom at position 3, a phenyl group at position 6, and a hydroxymethyl (-CH2OH) group at position 2 of the pyridine ring. The chloro and phenyl substituents likely enhance lipophilicity and steric bulk, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(3-chloro-6-phenylpyridin-2-yl)methanol |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-7-11(14-12(10)8-15)9-4-2-1-3-5-9/h1-7,15H,8H2 |
InChI Key |
XCNFZWPKEDGQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 3-Chloro-6-phenyl-2-pyridylmethanol and related compounds:
*Hypothetical molar mass calculated based on molecular formula.
Key Observations:
Substituent Effects on Reactivity: The phenyl group in this compound increases steric bulk and lipophilicity compared to smaller substituents like fluoro or methoxy. This may reduce solubility in polar solvents but enhance binding to hydrophobic biological targets .
Positional Isomerism :
- Chlorine at position 3 (target compound) versus position 2 () alters electronic distribution on the pyridine ring, affecting reactivity in cross-coupling reactions or hydrogen-bonding interactions.
Functional Group Diversity :
Physicochemical Properties
- Solubility: The phenyl group in this compound likely reduces aqueous solubility compared to fluoro-substituted analogs (e.g., ), which have higher polarity .
- Thermal Stability : Pyridine derivatives with electron-withdrawing groups (e.g., chloro) typically exhibit higher melting points due to enhanced intermolecular interactions.
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